molecular formula C9H19ClHgO B14516574 Chloro(2-methoxyoctyl)mercury CAS No. 62594-80-3

Chloro(2-methoxyoctyl)mercury

Cat. No.: B14516574
CAS No.: 62594-80-3
M. Wt: 379.29 g/mol
InChI Key: LFHJOAKANDEEJL-UHFFFAOYSA-M
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Description

Chloro(2-methoxyoctyl)mercury (CAS: 62594-80-3) is an organomercury compound with the molecular formula C₉H₁₉ClHgO. Structurally, it consists of a mercury atom bonded to a chlorine atom and a 2-methoxyoctyl group (CH₃O(CH₂)₇CH₂-). This compound belongs to the alkyloxyalkyl mercury subclass, characterized by alkoxy-functionalized alkyl chains attached to mercury .

Organomercury compounds like this are historically significant in industrial applications, such as catalysis and biocides, though their use has declined due to well-documented environmental and health risks .

Properties

CAS No.

62594-80-3

Molecular Formula

C9H19ClHgO

Molecular Weight

379.29 g/mol

IUPAC Name

chloro(2-methoxyoctyl)mercury

InChI

InChI=1S/C9H19O.ClH.Hg/c1-4-5-6-7-8-9(2)10-3;;/h9H,2,4-8H2,1,3H3;1H;/q;;+1/p-1

InChI Key

LFHJOAKANDEEJL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(C[Hg]Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-methoxyoctyl)mercury typically involves the reaction of mercury(II) chloride with 2-methoxyoctanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:

HgCl2+C8H17OCH3ClHgC8H17OCH3+HCl\text{HgCl}_2 + \text{C}_8\text{H}_{17}\text{OCH}_3 \rightarrow \text{ClHgC}_8\text{H}_{17}\text{OCH}_3 + \text{HCl} HgCl2​+C8​H17​OCH3​→ClHgC8​H17​OCH3​+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-methoxyoctyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury oxides.

    Reduction: It can be reduced to elemental mercury under specific conditions.

    Substitution: The chloro group can be substituted by other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium thiolate or primary amines under mild conditions.

Major Products

    Oxidation: Mercury oxides and corresponding organic by-products.

    Reduction: Elemental mercury and 2-methoxyoctanol.

    Substitution: Organomercury compounds with different functional groups replacing the chloro group.

Scientific Research Applications

Chloro(2-methoxyoctyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of mercury’s biological effects and interactions with biomolecules.

    Medicine: Investigated for its potential use in antimicrobial and antifungal treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(2-methoxyoctyl)mercury involves its interaction with sulfur-containing amino acids in proteins, leading to the inhibition of protein functions. This is primarily due to the strong affinity of mercury for thiol groups, which disrupts the normal biological activities of enzymes and other proteins.

Comparison with Similar Compounds

Alkyloxyalkyl Mercury Compounds

Chloro(2-methoxyoctyl)mercury shares structural similarities with other alkoxyalkyl mercury derivatives, differing primarily in chain length and substituent positioning:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₉H₁₉ClHgO 367.29 62594-80-3 Octyl chain with methoxy at C2
Chloro(2-methoxyethyl)mercury C₃H₇ClHgO 295.13 5185-84-2 Ethyl chain with methoxy at C2
Chloro(2-methoxypentyl)mercury C₆H₁₃ClHgO 337.21 62594-73-4 Pentyl chain with methoxy at C2
Chloro(2-methoxy-1-methylpropyl)mercury C₅H₁₁ClHgO 323.17 7401-91-4 Branched propyl chain with methoxy

Key Observations :

  • Chain Length: Longer alkyl chains (e.g., octyl vs.

Aryl Mercury Compounds

Aryl mercury derivatives, such as chloro(2-hydroxyphenyl)mercury (CAS: 90-03-9) and chloro(4-hydroxyphenyl)mercury (CAS: 623-07-4), differ significantly in toxicity and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Toxicity Profile
Chloro(2-hydroxyphenyl)mercury C₆H₅ClHgO 345.14 90-03-9 High neurotoxicity; used historically in antiseptics
Chloro(4-hydroxyphenyl)mercury C₆H₅ClHgO 345.14 623-07-4 Moderate toxicity; limited industrial use
This compound C₉H₁₉ClHgO 367.29 62594-80-3 Lower acute toxicity than aryl analogs; persists in sediments

Key Observations :

  • Toxicity : Aryl mercury compounds exhibit higher acute toxicity due to their ability to cross biological membranes more readily. In contrast, alkyloxyalkyl derivatives like this compound show slower bioaccumulation but pose long-term environmental risks .
  • Environmental Fate : The methoxy group in this compound may facilitate partial degradation under oxidative conditions, whereas aryl derivatives resist hydrolysis and persist indefinitely in anaerobic environments .

Inorganic and Other Organomercury Compounds

  • Inorganic Mercury (HgCl₂): Unlike this compound, HgCl₂ is water-soluble and acutely toxic, targeting renal systems.
  • Methylmercury Chloride (CH₃HgCl) : This compound is far more toxic than this compound due to its smaller size and ability to biomagnify in food chains .

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